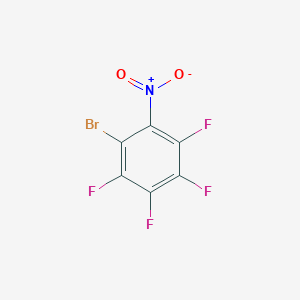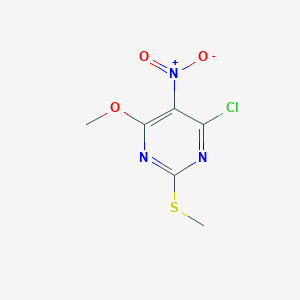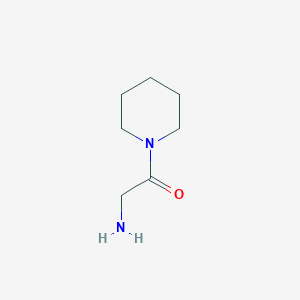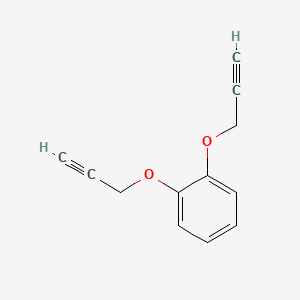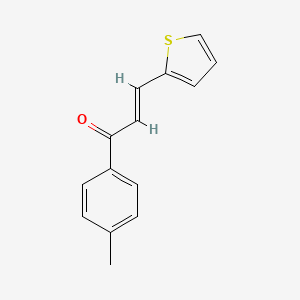
4'-Methyl-3-(2-thienyl)acrylophenone
説明
“4’-Methyl-3-(2-thienyl)acrylophenone” is a chemical compound with the linear formula C14H12OS . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “4’-Methyl-3-(2-thienyl)acrylophenone” is C14H12OS . The molecular weight is 228.315 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Methyl-3-(2-thienyl)acrylophenone” are not well-documented due to its rarity .科学的研究の応用
Photochemical Applications
- Dimerization Processes : 4'-Methyl-3-(2-thienyl)acrylophenone and similar compounds like methyl 3-(2-thienyl)acrylate have been utilized in photochemical dimerization processes. These reactions have shown varied yields and efficiencies depending on the presence of methyl groups, which can influence the reactivity of the double bond and the overall yield of the resulting dimer (D’Auria, Piancatelli, & Vantaggi, 1990) Dimerization of Methyl 2-furyl- and 2-thienylacrylate and related compounds in solution.
Cytotoxicity and Chemical Structure Studies
- Cytotoxicity Evaluation : Studies have synthesized compounds with acrylophenone structure, including derivatives with methyl substituents on the phenyl ring. These compounds have been evaluated for their cytotoxicity against various human carcinoma and fibroblast cell lines, identifying potential leads for further investigation (Gul, Tuğrak, & Sakagami, 2016) Synthesis of acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities.
Polymerization and Material Science
- Polymerization Studies : Research on polymers like poly-[3′,4′-dimethoxyacrylophenone] and related compounds has focused on their quantum yields, emission spectra, and photolysis. These studies contribute to understanding the properties of these materials in various applications, including photoinitiation and material stability (Lukáč & Hrdlovič, 1978) Photolysis and emission spectra of substituted polyacrylophenones.
Pharmacological Properties
- Pharmacological Insights : Investigations into the structure-activity relationships of acrylophenone family products, including derivatives with methyl groups, have revealed notable pharmacological properties. These include the inhibition of platelet aggregation and reduction of serum cholesterol, highlighting their potential in medical research (Lesieur et al., 1986) Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones.
Photophysics and Spectroscopy
- Photophysical Analysis : Studies on compounds like this compound have explored their photophysical behavior, including their emission spectra and photolysis characteristics. Such research is essential for understanding the light-induced processes in these compounds, which can have implications in fields like photochemistry and materials science (Flamigni, Barigelletti, Bortolus, & Carlini, 1984) Photophysical study on a new class of benzophenone containing photoinitiators of polymerization.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDTWPBSXBJOY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6028-89-3 | |
| Record name | 4'-METHYL-3-(2-THIENYL)ACRYLOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



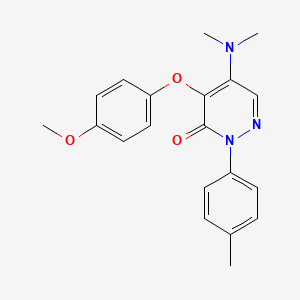
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)




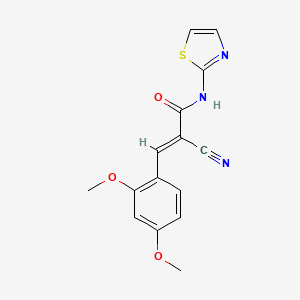
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)

